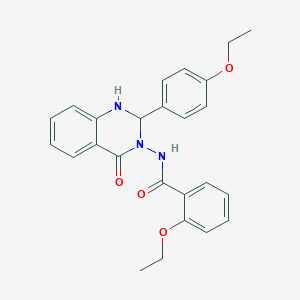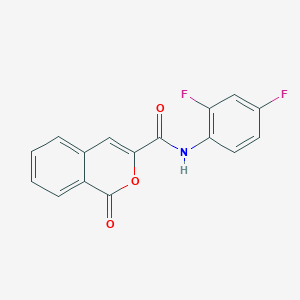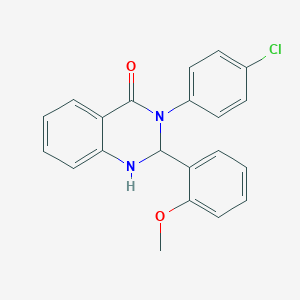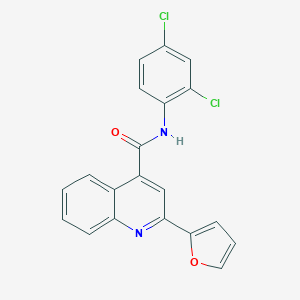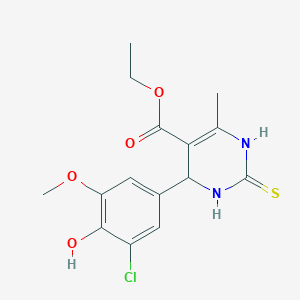
Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-hydroxy-methoxyphenyl group, a thioxo-tetrahydropyrimidine ring, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used
特性
分子式 |
C15H17ClN2O4S |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17ClN2O4S/c1-4-22-14(20)11-7(2)17-15(23)18-12(11)8-5-9(16)13(19)10(6-8)21-3/h5-6,12,19H,4H2,1-3H3,(H2,17,18,23) |
InChIキー |
FNCQSRGQAFCEDD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Cl)O)OC)C |
正規SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Cl)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B330739.png)
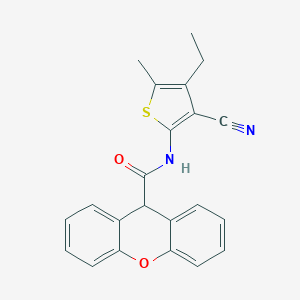
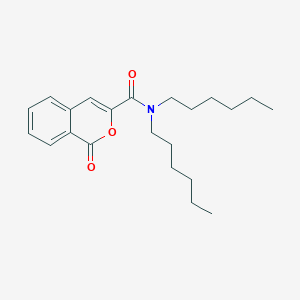
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330743.png)
![2,2-dimethyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B330744.png)
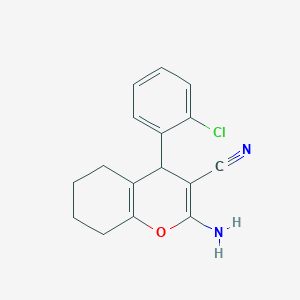
![11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330748.png)
![Methyl 6-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330750.png)
![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330751.png)
![Isopropyl 2-({5-[(4-ethylphenoxy)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330752.png)
